molecular formula C8H6O3S B14740947 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid CAS No. 6052-54-6

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid

Cat. No.: B14740947
CAS No.: 6052-54-6
M. Wt: 182.20 g/mol
InChI Key: NAYMUXHDTVARLD-UHFFFAOYSA-N
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Description

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid, also known as (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid, is an organic compound with the molecular formula C8H6O3S and a molecular weight of 182.2 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butenoic acid moiety. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid typically involves the condensation of thiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. It may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in studies involving sulfur-containing organic molecules .

Properties

CAS No.

6052-54-6

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

2-oxo-4-thiophen-2-ylbut-3-enoic acid

InChI

InChI=1S/C8H6O3S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)

InChI Key

NAYMUXHDTVARLD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C(=O)O

Origin of Product

United States

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